

5-Amino-3-methylisothiazole-4-carboxylic acid

CAS number and identification

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-3-methylisothiazole-4-carboxylic acid

Cat. No.: B112318

[Get Quote](#)

An In-depth Technical Guide to **5-Amino-3-methylisothiazole-4-carboxylic acid**: Identification, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of **5-Amino-3-methylisothiazole-4-carboxylic acid**, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The document details its core identification parameters, including its definitive CAS number, physicochemical properties, and structural features. We will explore a validated synthetic pathway, offering a causal explanation for the selection of reagents and reaction conditions. Furthermore, this guide presents robust, field-proven analytical methodologies for the unequivocal identification, characterization, and quantification of the molecule, leveraging spectroscopic and chromatographic techniques. This paper is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable chemical entity.

Compound Identification and Physicochemical Properties

The foundational step in working with any chemical entity is its unambiguous identification. **5-Amino-3-methylisothiazole-4-carboxylic acid** is registered under CAS Number 22131-51-7.

[1][2][3] This unique identifier is crucial for accurate database searches, regulatory compliance, and procurement.

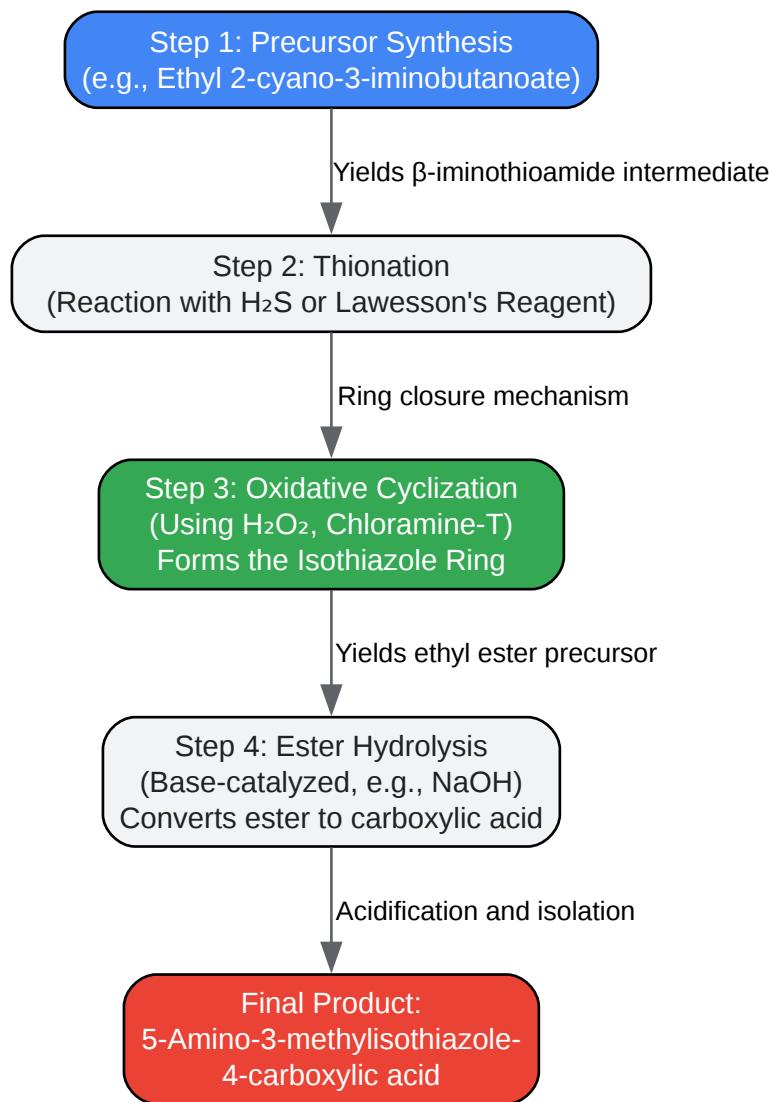
Chemical Structure

The molecule features a five-membered isothiazole ring, which is a sulfur- and nitrogen-containing heterocycle. The ring is substituted with a methyl group at position 3, a carboxylic acid at position 4, and an amino group at position 5. This arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.

Caption: Chemical structure of **5-Amino-3-methylisothiazole-4-carboxylic acid**.

Physicochemical Data Summary

A summary of the core physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical method development.


Property	Value	Source
CAS Number	22131-51-7	[1][2][3]
Molecular Formula	C ₅ H ₆ N ₂ O ₂ S	[1][2]
Molecular Weight	158.18 g/mol	[1][2]
Appearance	Solid / Powder	
Purity (Typical)	≥95%	[4]

Synthesis Methodology: A Mechanistic Approach

The synthesis of substituted isothiazoles often involves the construction of the heterocyclic ring from acyclic precursors. A common and effective strategy is the oxidative cyclization of a β -iminothioamide.[5] This approach provides a robust framework for generating the core isothiazole scaffold. The subsequent installation or modification of functional groups, such as converting an ester to a carboxylic acid via hydrolysis, completes the synthesis.[6]

Proposed Synthetic Workflow

The following workflow outlines a logical and field-proven pathway to synthesize **5-Amino-3-methylisothiazole-4-carboxylic acid**. The causality behind this multi-step process lies in building the molecular complexity sequentially, starting with commercially available precursors and employing high-yield, well-documented reaction types.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target compound.

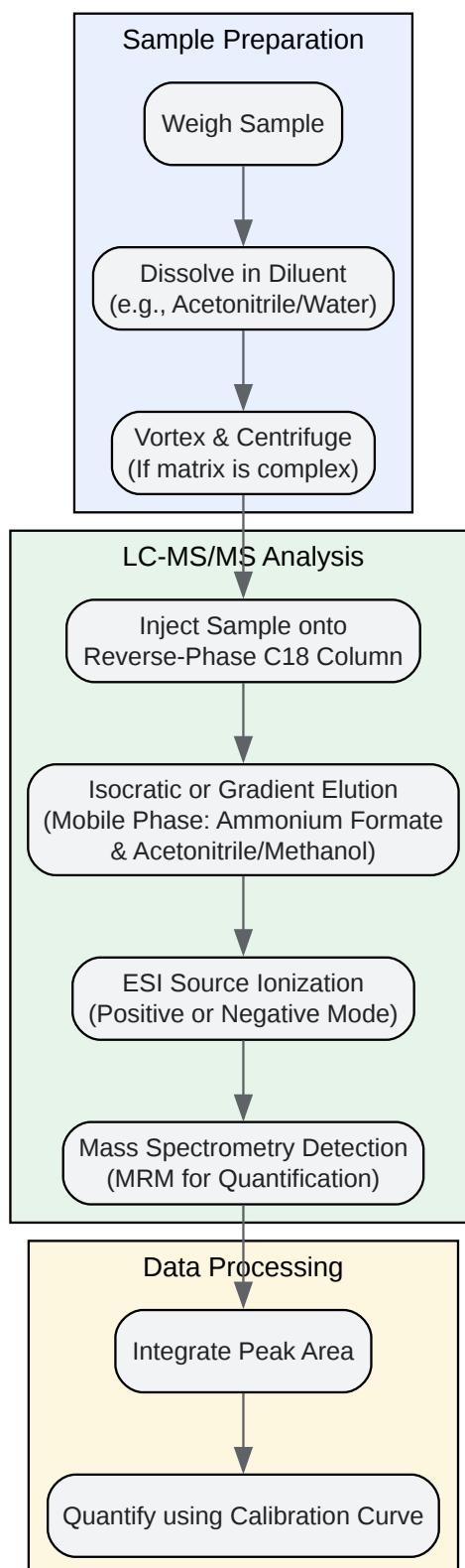
Experimental Protocol: Ester Hydrolysis (Step 4)

This protocol is adapted from established methods for the hydrolysis of thiazole carboxylate esters and represents the final key step in the synthesis.[6]

- **Dissolution:** Dissolve the precursor, Ethyl 5-amino-3-methylisothiazole-4-carboxylate (1.0 eq), in a suitable solvent mixture such as aqueous ethanol.
- **Saponification:** Add an aqueous solution of Sodium Hydroxide (NaOH, e.g., 1.2 eq of 1M solution) to the stirring mixture. The choice of a base is critical; NaOH effectively catalyzes the saponification of the ester to a carboxylate salt.
- **Reaction Monitoring:** Heat the reaction mixture (e.g., to 50-60°C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
- **Acidification:** After cooling the reaction to room temperature, carefully acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4. This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
- **Isolation & Purification:** Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., methanol or an ethanol/water mixture) to yield the final, high-purity compound.

Analytical and Identification Techniques

A multi-pronged analytical approach is required for the definitive identification and quantification of **5-Amino-3-methylisothiazole-4-carboxylic acid**. This involves a combination of spectroscopic methods for structural elucidation and chromatographic techniques for separation and quantification.


Spectroscopic Characterization

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.5-2.7 ppm), the amine protons (a broad singlet which may be exchangeable with D_2O), and the carboxylic acid proton (a very broad singlet at lower field, >10 ppm). The solvent of choice is often DMSO-d_6 , which is effective at solubilizing the compound and allows for the observation of exchangeable protons.[6][7]

- ^{13}C NMR: The carbon spectrum will provide evidence for all five carbon atoms in the molecule, including the methyl carbon, the three distinct carbons of the isothiazole ring, and the carbonyl carbon of the carboxylic acid group, which will appear at a characteristic downfield shift (typically >160 ppm).[6]
- Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred technique due to the compound's polarity and presence of ionizable groups (amino and carboxyl). Analysis via LC-MS/MS would show a parent ion corresponding to its molecular weight (m/z 159.02 for $[\text{M}+\text{H}]^+$ in positive ion mode or m/z 157.01 for $[\text{M}-\text{H}]^-$ in negative ion mode). Fragmentation patterns (MS/MS) can further confirm the structure.[8][9][10]
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups: N-H stretching vibrations for the primary amine (around $3100\text{-}3400\text{ cm}^{-1}$), a strong C=O stretch for the carboxylic acid (around 1700 cm^{-1}), and a broad O-H stretch from the carboxylic acid group.[6][10]

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for separating and quantifying this compound in complex matrices.[8]

[Click to download full resolution via product page](#)

Caption: General workflow for LC-MS/MS analysis.

Exemplary HPLC-UV / LC-MS/MS Protocol:

This protocol is based on established methods for analyzing related polar heterocyclic compounds.^[8]

- Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or PDA detector, coupled to a tandem mass spectrometer.
- Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent choice. The C18 stationary phase provides the necessary hydrophobic interaction to retain this polar molecule, allowing for effective separation from other components.
- Mobile Phase:
 - Mobile Phase A: 5 mM Ammonium Formate with 0.1% v/v Formic Acid in Water. The buffer is essential for controlling pH and improving peak shape, while the formic acid aids in protonation for positive-mode ESI.
 - Mobile Phase B: Acetonitrile/Methanol (95:5 v/v). This organic mixture serves as the strong eluent.
- Elution: An isocratic elution with a high aqueous component (e.g., 85% A and 15% B) at a flow rate of 1.0 mL/min is a good starting point, given the compound's polarity.
- Detection:
 - UV: Detection wavelength can be set around 270 nm, a region where many aminothiazole/isothiazole rings exhibit absorbance.^[8]
 - MS/MS: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the parent ion to a characteristic fragment ion to ensure maximum selectivity and sensitivity.

Applications and Significance in Research

5-Amino-3-methylisothiazole-4-carboxylic acid is not merely a chemical curiosity; it is a valuable heterocyclic building block. Its bifunctional nature (possessing both an amine and a carboxylic acid) makes it an ideal scaffold for constructing more complex molecules in medicinal chemistry. Isothiazole derivatives have been investigated for a wide range of

biological activities, including potential antiproliferative and anticancer effects.[10] The core structure serves as a precursor for the synthesis of novel kinase inhibitors and other targeted therapeutic agents.[11]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar aminothiazole and isothiazole compounds should be used to guide handling procedures.

- General Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
- Hazards: Similar compounds are often classified as harmful if swallowed (Acute toxicity, Oral) and may cause skin and serious eye irritation.[12] Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. chemuniverse.com [chemuniverse.com]
2. pharmaffiliates.com [pharmaffiliates.com]
3. 22131-51-7|5-Amino-3-methylisothiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
4. Ethyl 5-amino-3-methylisothiazole-4-carboxylate [cymitquimica.com]

- 5. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β -Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 7. spectrabase.com [spectrabase.com]
- 8. d-nb.info [d-nb.info]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β -Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Amino-3-methyl-isothiazole 52547-00-9 [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [5-Amino-3-methylisothiazole-4-carboxylic acid CAS number and identification]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112318#5-amino-3-methylisothiazole-4-carboxylic-acid-cas-number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com